molecular formula C6H11F3N2O2 B6327490 2-(Trifluoromethyl)ornithine, 97% CAS No. 195196-08-8

2-(Trifluoromethyl)ornithine, 97%

Cat. No. B6327490
M. Wt: 200.16 g/mol
InChI Key: AUJCZWDHZDJWQH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)ornithine, or TFMO, is an organic compound that has been used in scientific research for its unique biochemical and physiological effects. It is a derivative of ornithine, a non-essential amino acid, which is commonly found in the body. TFMO is a versatile compound that has been used in a variety of laboratory experiments due to its ability to interact with other molecules. It has a wide range of applications, including in the treatment of certain medical conditions and as an enzyme inhibitor.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(Trifluoromethyl)ornithine involves the reaction of L-ornithine with trifluoroacetaldehyde followed by reduction with sodium borohydride.

Starting Materials
L-ornithine, Trifluoroacetaldehyde, Sodium borohydride, Methanol, Wate

Reaction
Step 1: Dissolve L-ornithine in methanol and add trifluoroacetaldehyde., Step 2: Heat the mixture at reflux for 24 hours., Step 3: Cool the mixture and add sodium borohydride., Step 4: Stir the mixture for 2 hours at room temperature., Step 5: Quench the reaction with water and extract the product with ethyl acetate., Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 2-(Trifluoromethyl)ornithine.

Scientific Research Applications

TFMO has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor, which can be used to study the effects of certain enzymes on biochemical pathways. It has also been used in the treatment of certain medical conditions, such as cancer and liver diseases. Additionally, TFMO has been used in studies of the effects of certain drugs on the body. For example, it has been used to study the effects of certain drugs on the cardiovascular system.

Mechanism Of Action

TFMO acts as an enzyme inhibitor by binding to certain enzymes, such as ornithine decarboxylase and glutamate dehydrogenase. This binding prevents the enzymes from performing their normal functions, which can have a variety of effects on biochemical pathways. Additionally, TFMO can act as a substrate for certain enzymes, which can be used to study the effects of these enzymes on biochemical pathways.

Biochemical And Physiological Effects

TFMO has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as ornithine decarboxylase and glutamate dehydrogenase. This can have a variety of effects on biochemical pathways, such as the production of certain hormones and neurotransmitters. Additionally, TFMO has been shown to have anti-cancer and anti-inflammatory effects. It has also been shown to have protective effects on the liver and cardiovascular system.

Advantages And Limitations For Lab Experiments

TFMO has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications, from enzyme inhibition to drug studies. However, there are some limitations to its use. For example, it has a relatively short shelf life and can be degraded by light or heat. Additionally, it can be toxic in high concentrations, so it should be handled with care.

Future Directions

There are a variety of potential future directions for TFMO. One potential direction is the development of new applications for the compound. For example, TFMO could be used to study the effects of certain drugs on the body, or to develop new treatments for medical conditions. Additionally, more research could be done to explore the biochemical and physiological effects of TFMO, such as its anti-cancer and anti-inflammatory effects. Finally, more research could be done to improve the synthesis method of TFMO, in order to increase its purity and shelf life.

properties

IUPAC Name

2,5-diamino-2-(trifluoromethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O2/c7-6(8,9)5(11,4(12)13)2-1-3-10/h1-3,10-11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJCZWDHZDJWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)(C(F)(F)F)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308538
Record name 2-(Trifluoromethyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)ornithine

CAS RN

195196-08-8
Record name 2-(Trifluoromethyl)ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195196-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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